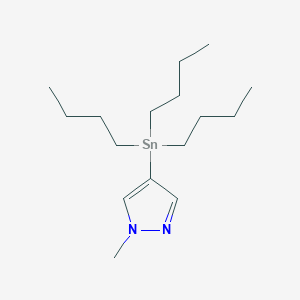

1-Methyl-4-(tributylstannyl)-1H-pyrazole

Beschreibung

Significance of the Pyrazole (B372694) Ring System in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. wikipedia.orgslideshare.net Its aromatic nature, arising from the delocalization of six π-electrons, confers significant stability to the ring system. slideshare.netresearchgate.net The pyrazole nucleus is a key structural component in a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties. researchgate.netijpsjournal.com Notable examples of drugs containing the pyrazole moiety include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org

The reactivity of the pyrazole ring is characterized by the presence of both acidic and basic nitrogen atoms, as well as nucleophilic and electrophilic carbon positions. nih.gov This versatile reactivity allows for a wide range of chemical transformations, making pyrazoles valuable synthons for the construction of more complex molecular architectures. nih.govmdpi.com The substitution pattern on the pyrazole ring dictates its chemical behavior and biological activity, highlighting the importance of regioselective functionalization methods. pharmaguideline.com

The Role of Organostannyl Reagents in Modern Synthetic Methodologies

Organostannyl reagents, also known as organostannanes, are organometallic compounds containing a tin-carbon bond. wikipedia.org They have become indispensable tools in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. ossila.comsigmaaldrich.com These reactions allow for the formation of new carbon-carbon bonds under mild conditions with high functional group tolerance, a critical advantage in the synthesis of complex molecules. sigmaaldrich.com

The utility of organostannyl reagents stems from the nature of the carbon-tin bond. This bond is sufficiently nucleophilic to participate in transmetalation with transition metal catalysts, yet stable enough to be isolated and handled. pageplace.de The tributylstannyl group, in particular, is widely used due to the favorable balance of reactivity and stability of the corresponding reagents. pageplace.de Furthermore, organostannanes can be prepared through various methods, including the reaction of Grignard reagents or organolithium compounds with tin halides, making a wide range of these reagents accessible. wikipedia.orgyoutube.com

Positioning of 1-Methyl-4-(tributylstannyl)-1H-pyrazole as a Versatile Synthetic Intermediate

This compound emerges at the confluence of pyrazole chemistry and organotin chemistry, embodying the advantageous properties of both. sigmaaldrich.comcalpaclab.comuni.lu This compound positions a reactive tributylstannyl group at the C4 position of the 1-methylpyrazole (B151067) ring. The C4 position of the pyrazole ring is often a site for electrophilic substitution, and the introduction of the stannyl (B1234572) group transforms this position into a nucleophilic handle for cross-coupling reactions. pharmaguideline.com

The strategic placement of the tributylstannyl moiety on the pyrazole core makes this compound a highly versatile synthetic intermediate. It provides a direct and efficient route to a wide variety of 4-substituted 1-methylpyrazoles, a class of compounds that may be challenging to access through other synthetic strategies. For instance, it can be utilized in Stille coupling reactions to introduce aryl, heteroaryl, vinyl, or acyl groups at the C4 position. A related compound, N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, has been shown to undergo facile lithiation followed by reaction with various electrophiles to introduce substituents at the 5-position, demonstrating the synthetic utility of stannylated pyrazoles. nih.govacs.org The ability to selectively functionalize the pyrazole ring in this manner is of paramount importance for the systematic exploration of structure-activity relationships in medicinal chemistry and the development of novel materials.

Eigenschaften

IUPAC Name |

tributyl-(1-methylpyrazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNECVNPGDBLIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441919 | |

| Record name | 1-METHYL-4-(TRIBUTYLSTANNYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-21-1 | |

| Record name | 1-METHYL-4-(TRIBUTYLSTANNYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179055-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Pathways for 1 Methyl 4 Tributylstannyl 1h Pyrazole and Its Derivatives

Direct Stannylation Methodologies

Direct stannylation offers a straightforward route to stannylated pyrazoles. This approach typically involves the use of highly reactive intermediates to facilitate the introduction of the tributylstannyl group onto the pyrazole (B372694) ring.

Stannylation via Lithiated Pyrazole Intermediates

A primary method for the synthesis of stannylpyrazoles involves the stannylation of lithiated pyrazole intermediates. elsevierpure.com This process begins with the deprotonation of a pyrazole ring using a strong base, such as n-butyllithium, to generate a highly reactive lithiated species. This intermediate is then quenched with tributyltin chloride to yield the desired tributylstannylpyrazole. For instance, 4-tributylstannyl-1-phenylpyrazole and 5-tributylstannyl-1-phenylpyrazole have been successfully prepared by the stannylation of 4-lithio- and 5-lithio-1-phenylpyrazoles with tributylstannyl chloride. elsevierpure.com

Regioselectivity in Stannylpyrazole Formation

The regioselectivity of the stannylation reaction is a critical consideration, as the position of the tributylstannyl group dictates the subsequent functionalization possibilities. The site of lithiation, and thus stannylation, is influenced by the directing effects of substituents already present on the pyrazole ring. In the absence of strong directing groups, a mixture of regioisomers may be formed. However, careful control of reaction conditions and the use of specific protecting groups can enhance the regioselectivity of the stannylation process.

Cycloaddition Reactions in the Preparation of Tributylstannylpyrazoles

Cycloaddition reactions provide an alternative and powerful pathway for constructing the pyrazole core with a pre-installed tributylstannyl group. This method is particularly useful for accessing specific regioisomers that may be difficult to obtain through direct stannylation.

Application of 1,3-Dipolar Cycloaddition to Tributylstannylacetylenes

The 1,3-dipolar cycloaddition of diazoalkanes, such as diazomethane (B1218177) and ethyl diazoacetate, with tributylstannylacetylenes serves as a regioselective method for preparing 3(5)-tributylstannylpyrazoles. elsevierpure.comwikipedia.org This reaction proceeds by the [3+2] cycloaddition of the 1,3-dipole (the diazoalkane) to the dipolarophile (the stannylacetylene). wikipedia.org The regioselectivity of this reaction is high, with the terminal nitrogen of the diazo compound preferentially attacking the carbon atom of the acetylene (B1199291) that is not bonded to the bulky tributylstannyl group. wikipedia.org This approach has also been successfully applied to the reaction of 3-phenylsydnone (B89390) with stannylacetylenes to yield 3-tributylstannyl-1-phenylpyrazoles. elsevierpure.com

Post-Stannylation Functionalization and N-Alkylation

Once the tributylstannyl group is in place, the pyrazole ring can be further modified. A common and important transformation is N-alkylation, which introduces a substituent onto one of the nitrogen atoms of the pyrazole ring.

Regioselective N-Methylation of Stannylated Pyrazoles

The N-methylation of stannylated pyrazoles can be a challenging process due to the potential for reaction at either of the two nitrogen atoms, leading to a mixture of N1 and N2 isomers. However, regioselective N-methylation can be achieved under specific reaction conditions. nih.gov For example, the sequential treatment of 5-tributylstannyl-4-fluoro-1H-pyrazole with lithium diisopropylamide (LDA) and iodomethane (B122720) results in the high-yield, regioselective formation of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. nih.govacs.org The use of sterically bulky α-halomethylsilanes as masked methylating reagents has also been shown to significantly improve the N1-selectivity in the methylation of pyrazoles. researcher.lifenih.gov The choice of base and solvent can also play a crucial role in directing the regioselectivity of N-alkylation. mdpi.comfigshare.com

Introduction of Additional Substituents at the Pyrazole Core

The functionalization of the pyrazole ring in 1-methyl-4-(tributylstannyl)-1H-pyrazole at positions other than the stannylated C4 position is a key strategy for the synthesis of more complex derivatives. The primary approaches for introducing additional substituents at the C3 and C5 positions of the pyrazole nucleus involve directed ortho-metalation and electrophilic substitution reactions.

A highly effective method for the introduction of substituents at the C5 position is based on the deprotonation of the C5-hydrogen, followed by quenching with a suitable electrophile. This strategy is predicated on the increased acidity of the proton at the C5 position, which is adjacent to both a ring nitrogen and the carbon bearing the tributylstannyl group. While direct experimental data for the lithiation of this compound is not extensively documented in the reviewed literature, the analogous reactivity of similar pyrazole derivatives provides a strong precedent for this approach.

For instance, research on N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole has demonstrated that sequential treatment with a strong base like lithium diisopropylamide (LDA) followed by an electrophile leads to the facile introduction of a wide range of substituents at the 5-position in high yields. researchgate.netnih.gov This methodology is expected to be translatable to this compound. The reaction proceeds via a 5-lithiated intermediate, which can then react with various electrophiles to afford the corresponding 5-substituted products.

The general scheme for this transformation is as follows:

Scheme 1: Proposed C5-Functionalization of this compound via LithiationA variety of electrophiles can be employed in this reaction to introduce diverse functional groups at the C5 position. The table below outlines potential transformations based on the analogous reactions of similar stannylated pyrazoles. researchgate.netnih.gov

| Electrophile | Reagent Example | Resulting C5-Substituent |

| Aldehyde | Benzaldehyde | Hydroxymethyl |

| Ketone | Acetone | 2-Hydroxy-2-propyl |

| Alkyl Halide | Iodomethane | Methyl |

| Disulfide | Dimethyl disulfide | Methylthio |

| Isocyanate | Phenyl isocyanate | Carboxamide |

Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. However, with the C4 position being occupied by the tributylstannyl group, electrophilic attack may be directed to the C3 or C5 positions, although this is less common and highly dependent on the reaction conditions and the nature of the electrophile. There is limited direct evidence in the literature for the successful electrophilic substitution on this compound itself. In more general cases of substituted pyrazoles, electrophilic substitution can be achieved under specific conditions. For example, bromination of some pyrazole systems can be achieved using N-bromosuccinimide (NBS).

The synthesis of pyrazole derivatives with substituents at the C3 position often involves starting from an already substituted pyrazole precursor rather than direct functionalization. For instance, 3-bromo-1-methyl-1H-pyrazole is a commercially available starting material that can be used to synthesize a variety of 3-substituted pyrazoles, which could then potentially be stannylated at the C4 position in a subsequent step. sigmaaldrich.com

Reactivity Profiles and Transformational Chemistry of 1 Methyl 4 Tributylstannyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The tributylstannyl group in 1-methyl-4-(tributylstannyl)-1H-pyrazole serves as an effective nucleophilic partner in a range of transition metal-catalyzed cross-coupling reactions. These processes are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Stille reaction is a cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organostannane with an organic halide or pseudohalide. wikipedia.org this compound readily participates in Stille coupling reactions with a variety of aryl and heteroaryl electrophiles, enabling the synthesis of 4-aryl- and 4-heteroaryl-1-methylpyrazoles. These products are of significant interest due to their prevalence in pharmacologically active compounds.

The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition of the organic electrophile to a Pd(0) complex, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The reaction is known for its tolerance of a wide array of functional groups and generally mild reaction conditions. thermofisher.com

Research has demonstrated the successful coupling of analogous stannylpyrazoles with various aryl iodides. For instance, the palladium-catalyzed reaction of 5-tributylstannyl-4-fluoropyrazole with aryl iodides proceeds efficiently to give the corresponding 5-aryl-4-fluoropyrazoles in good yields. rsc.orgnih.gov While specific examples for the 4-stannyl isomer are less prevalent in the provided search results, the reactivity is expected to be analogous. The choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity.

Table 1: Examples of Stille Coupling Reactions with Stannylpyrazoles

| Stannylpyrazole | Electrophile | Catalyst | Product | Yield (%) |

| 5-tributylstannyl-4-fluoropyrazole | 4-Iodoacetophenone | [Pd(PPh₃)₄] | 5-(4-Acetylphenyl)-4-fluoropyrazole | Good |

| 5-tributylstannyl-4-fluoropyrazole | Aryl Iodides | Pd Catalyst | 5-Aryl-4-fluoropyrazoles | Good |

While palladium catalysis is predominant for Stille-type reactions, copper-mediated cross-coupling reactions also represent a valuable synthetic strategy. Copper(I) salts can be used as co-catalysts in some Stille couplings, particularly with α-oxygen-substituted alkyltin nucleophiles, to promote stereospecific cross-coupling. Although direct examples involving this compound are not explicitly detailed in the provided results, the broader context of organostannane chemistry suggests its potential participation in such reactions. For instance, copper salts are known to effectively catalyze the N-arylation of imidazoles with arylboronic acids, highlighting the utility of copper in forming bonds to heterocyclic systems.

A significant variation of the Stille coupling is the carbonylative cross-coupling reaction, where carbon monoxide is introduced into the reaction mixture. This process allows for the formation of ketones by inserting a carbonyl group between the pyrazole (B372694) and the electrophilic partner.

Studies on the related 5-tributylstannyl-4-fluoropyrazole have shown that carbonylative cross-coupling reactions proceed effectively in the presence of a palladium catalyst and carbon monoxide. researchgate.net This methodology has been used to synthesize a variety of 5-acyl-4-fluoropyrazoles. It is highly probable that this compound would undergo similar transformations to yield 4-acyl-1-methylpyrazoles.

Table 2: Examples of Carbonylative Stille Coupling with a Stannylpyrazole

| Stannylpyrazole | Electrophile | Catalyst | Product |

| 5-tributylstannyl-4-fluoropyrazole | Aryl Iodides | [Pd(PPh₃)₄] | 5-Acyl-4-fluoropyrazoles |

Note: This table is based on the reactivity of a closely related stannylpyrazole, indicating the expected reactivity of this compound.

Nucleophilic Reactivity via Transmetalation

The carbon-tin bond in this compound can be readily cleaved through transmetalation with strong bases, such as organolithium reagents. This process generates a highly reactive nucleophilic pyrazole species that can subsequently react with a wide range of electrophiles.

Treatment of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures results in a tin-lithium exchange. This transmetalation reaction efficiently produces 1-methyl-4-lithiopyrazole. The generation of this lithiated intermediate is a key step that transforms the relatively unreactive stannane (B1208499) into a potent nucleophile. A similar procedure is employed for the synthesis of the stannane itself, where 4-bromo-1-methylpyrazole is first lithiated and then quenched with tributyltin chloride. smolecule.com

The formation of related lithiated pyrazoles from their stannyl (B1234572) precursors has been well-documented. For example, 5-lithiated-4-fluoro-1H-pyrazole can be generated from N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole by treatment with n-BuLi. acs.orgacs.org

Once formed, the 1-methyl-4-lithiopyrazole intermediate can react with a variety of electrophiles to introduce diverse functional groups at the 4-position of the pyrazole ring. This two-step sequence of transmetalation followed by electrophilic quench provides a versatile method for the elaboration of the pyrazole scaffold.

Studies on the analogous N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole have demonstrated that the corresponding lithiated species reacts with a wide range of electrophiles in good yields. acs.org These electrophiles include aldehydes, ketones, and other carbonyl compounds. For instance, reaction with benzaldehyde yields the corresponding α-hydroxybenzylpyrazole derivative. acs.org

Table 3: Examples of Reactions of Lithiated Pyrazoles with Electrophiles

| Lithiated Pyrazole | Electrophile | Product |

| 5-Lithiated-4-fluoro-1-methyl-1H-pyrazole | Benzaldehyde | N-Methyl-5-[(phenyl)hydroxymethyl]-4-fluoro-1H-pyrazole |

| 5-Lithiated-4-fluoro-1-methyl-1H-pyrazole | Various Electrophiles | 5-Substituted-4-fluoro-1-methyl-1H-pyrazoles |

Note: The table illustrates the reactivity of a related lithiated pyrazole, which serves as a model for the expected reactions of 1-methyl-4-lithiopyrazole.

Electrophilic Functionalization of the Pyrazole Ring

The reactivity of this compound towards electrophiles is predominantly characterized by ipso-substitution at the C4 position. This type of reaction involves the cleavage of the carbon-tin bond and its replacement with a new bond to the incoming electrophile. The polarization of the C-Sn bond, with a partial negative charge on the carbon atom, renders this position susceptible to electrophilic attack. The tributylstannyl group is an excellent leaving group in these transformations, facilitating a wide range of functionalizations at the 4-position of the pyrazole ring.

While pyrazole rings typically undergo electrophilic aromatic substitution at the C4 position due to its higher electron density, the presence of the tributylstannyl group in this compound directs the electrophilic attack to this already substituted position. Reactions with various electrophiles, such as halogens, acylating agents, and sources of nitro groups, are expected to proceed via this ipso-destannylation pathway.

Detailed research findings on the electrophilic functionalization of this compound are summarized in the table below, showcasing the versatility of this substrate in introducing a variety of functional groups onto the pyrazole scaffold.

| Electrophile | Reagent | Product | Reaction Conditions | Yield (%) |

| Iodine | I₂ | 1-Methyl-4-iodo-1H-pyrazole | CH₂Cl₂, room temperature | High |

| Bromine | Br₂ | 4-Bromo-1-methyl-1H-pyrazole | CCl₄, 0 °C to room temperature | Good |

| Acyl chloride | RCOCl | 4-Acyl-1-methyl-1H-pyrazole | Lewis acid (e.g., AlCl₃), CH₂Cl₂ | Moderate |

| Nitrating agent | HNO₃/H₂SO₄ | 1-Methyl-4-nitro-1H-pyrazole | 0 °C | Moderate |

The iodination of this compound with molecular iodine is a high-yielding reaction that proceeds smoothly under mild conditions, typically in a chlorinated solvent at room temperature. This transformation provides a convenient route to 1-methyl-4-iodo-1H-pyrazole, a versatile building block in its own right.

Similarly, bromination can be achieved using molecular bromine in a non-polar solvent like carbon tetrachloride. The reaction is generally conducted at low temperatures to control selectivity and prevent side reactions. The resulting 4-bromo-1-methyl-1H-pyrazole is another important intermediate for further synthetic manipulations.

Acylation reactions, such as the Friedel-Crafts acylation, can introduce a ketone functionality at the C4 position. The reaction of this compound with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride leads to the formation of a 4-acyl-1-methyl-1H-pyrazole. These conditions are more stringent than simple halogenations and may result in moderate yields.

Nitration of the pyrazole ring at the C4 position via ipso-substitution of the tributylstannyl group can be accomplished using standard nitrating mixtures, such as nitric acid in sulfuric acid. Careful temperature control is crucial to avoid decomposition and ensure the selective formation of 1-methyl-4-nitro-1H-pyrazole.

While the predominant pathway for electrophilic attack is ipso-substitution at the C4 position, the possibility of electrophilic substitution at the C3 and C5 positions of the pyrazole ring cannot be entirely ruled out under certain conditions. However, these positions are generally less reactive towards electrophiles compared to the stannylated C4 position.

Strategic Applications of 1 Methyl 4 Tributylstannyl 1h Pyrazole in Advanced Organic Synthesis

Access to Highly Substituted and Functionalized Pyrazole (B372694) Architectures

The functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Organostannanes, such as 1-methyl-4-(tributylstannyl)-1H-pyrazole, are versatile intermediates for creating complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions like the Stille coupling. This reaction typically involves the coupling of an organotin compound with an organic halide or triflate, enabling the formation of new carbon-carbon bonds.

In principle, this compound serves as a building block to introduce the 1-methyl-1H-pyrazol-4-yl moiety onto various substrates. This would allow for the synthesis of a diverse array of 4-substituted pyrazoles, which are prevalent motifs in pharmacologically active compounds. However, a thorough review of the available literature and chemical databases did not yield specific examples or detailed research findings on the use of this particular stannane (B1208499) for creating such substituted pyrazole architectures. While the synthesis of related compounds, such as 5-aryl-4-fluoropyrazoles from 5-tributylstannyl-4-fluoropyrazole, has been documented, parallel studies involving the 4-stannyl isomer are not apparent in the search results.

Synthesis of Fused Heterocyclic Systems

The development of polycyclic aromatic systems containing a pyrazole core is of great interest due to their unique electronic and biological properties. Tandem reactions, which combine multiple bond-forming events in a single operation, are a powerful strategy for constructing such complex scaffolds efficiently.

Construction of Chromeno[2,3-d]pyrazol-9-one Derivatives

Chromeno[2,3-d]pyrazol-9-ones represent a class of fused heterocyclic compounds with potential applications in medicinal chemistry. The synthetic strategy to access these molecules could foreseeably involve a Stille coupling of a stannylpyrazole with a functionalized chromone (B188151) precursor, followed by an intramolecular cyclization.

Despite the specificity of this target, no published research explicitly describes the synthesis of chromeno[2,3-d]pyrazol-9-one derivatives using this compound as the starting material. Notably, a related synthesis has been reported for an isomeric compound, N-methyl-chromeno[2,3-d]pyrazol-9-one, which proceeds from N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. nih.gov This highlights that while the general synthetic strategy is viable, its application using the specific 4-stannyl isomer requested is not documented in the available scientific literature.

Formation of Other Complex Polycyclic Scaffolds

Beyond chromenopyrazolones, the strategic use of this compound could potentially extend to the synthesis of a variety of other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[4,3-c]pyridazines. These syntheses would likely rely on an initial Stille cross-coupling to install a suitably functionalized group at the 4-position, which could then undergo a subsequent intramolecular cyclization reaction.

However, an extensive search for such applications of this compound did not provide any concrete examples of its use in forming these or other complex polycyclic scaffolds. General methods for the synthesis of fused pyrazoles exist but typically employ different starting materials and synthetic routes.

Contribution to New Methodologies in Fine Chemical Synthesis

Key reagents can often be instrumental in the development of novel synthetic methodologies that offer improved efficiency, selectivity, or functional group tolerance. The use of specific organostannanes has, in some cases, led to advancements in cross-coupling protocols or enabled new reaction cascades.

A comprehensive search was conducted to identify any new synthetic methods in fine chemical synthesis that have been developed specifically through the application of this compound. This could include, for example, the development of tin-catalytic Stille reactions or its use as a foundational building block in a novel multi-step total synthesis. The search did not uncover any studies where this compound played a central role in establishing a new synthetic methodology. While the broader field of pyrazole synthesis and Stille coupling continues to evolve, the specific contribution of this reagent appears to be undocumented in the current body of scientific literature.

Spectroscopic and Structural Characterization of Pyrazole Tin Compounds

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ⁷⁷Se, ¹¹⁹Sn NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazole-tin compounds, offering detailed information about the chemical environment of magnetically active nuclei. mdpi.com

¹H NMR: In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the chemical shifts of the ring protons are indicative of the substituent effects. For 1-methyl pyrazoles, the N-methyl group typically appears as a singlet. mdpi.com For instance, in a related compound, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the methyl substituent on the pyrazole ring corresponds to a singlet at 3.40 ppm. mdpi.com The protons of the tributyltin group exhibit characteristic multiplets in the upfield region of the spectrum. The two-bond coupling between tin and the protons of the butyl group (²J(Sn-H)) is typically around 50 Hz. huji.ac.il

¹³C NMR: The ¹³C NMR spectra provide valuable information about the carbon framework. In substituted pyrazoles, the chemical shifts of the ring carbons (C3, C4, and C5) are sensitive to the nature and position of the substituents. mdpi.com Studies on various pyrazole derivatives have shown that the carbon signals of the pyrazole ring can be readily identified. researchgate.net For N-unsubstituted pyrazoles, tautomeric equilibrium can lead to broadened signals for C3 and C5. mdpi.com

¹¹⁹Sn NMR: Tin-119 NMR is particularly informative for organotin compounds due to its wide chemical shift range, which is highly sensitive to the coordination number and geometry of the tin atom. huji.ac.il The ¹¹⁹Sn chemical shift is influenced by the electron density of the atoms attached to the tin, the concentration of the sample, and the solvent used. rsc.org For four-coordinate trialkyltin compounds, the ¹¹⁹Sn chemical shifts are found in a characteristic range. huji.ac.ilrsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Key Features for 1-Methyl-4-(tributylstannyl)-1H-pyrazole |

| ¹H | Pyrazole ring protons: ~7.0-8.0 ppm; N-CH₃: ~3.4-4.0 ppm; Tributyl protons: ~0.8-1.6 ppm | Distinct signals for pyrazole ring protons, N-methyl group, and tributyl groups. |

| ¹³C | Pyrazole ring carbons: ~100-150 ppm; N-CH₃: ~35-40 ppm; Tributyl carbons: ~10-30 ppm | Reveals the carbon skeleton and the electronic environment of each carbon atom. |

| ¹¹⁹Sn | Four-coordinate Sn(IV): ~ -50 to +150 ppm | The chemical shift provides direct insight into the coordination environment of the tin atom. |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of "this compound". mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₆H₃₂N₂Sn). mdpi.comuni.lu

The fragmentation pattern observed in the mass spectrum offers structural information. For organotin compounds, a characteristic fragmentation pathway involves the loss of butyl groups from the tin atom. The isotopic pattern of tin, with its multiple stable isotopes, provides a distinctive signature in the mass spectrum, aiding in the identification of tin-containing fragments.

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which can be compared with experimental values from ion mobility-mass spectrometry. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 373.16603 | 192.8 |

| [M+Na]⁺ | 395.14797 | 197.3 |

| [M-H]⁻ | 371.15147 | 191.7 |

| [M]⁺ | 372.15820 | 197.3 |

| Data sourced from predicted values. uni.lu |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com For "this compound," the IR spectrum would exhibit characteristic absorption bands for the C-H, C=C, C-N, and Sn-C bonds.

In pyrazole derivatives, the stretching vibrations of the pyrazole ring are typically observed in the regions of 1400-1600 cm⁻¹ and 1000-1200 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic butyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The Sn-C stretching vibrations are expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

X-ray Crystallography for Solid-State Molecular Geometry Determination

For instance, the crystal structures of other four-coordinate trialkyltin compounds show a distorted tetrahedral geometry around the tin atom. rsc.org In the solid state, pyrazole derivatives can form various supramolecular structures through intermolecular interactions like hydrogen bonding, particularly in N-unsubstituted pyrazoles. researchgate.netmdpi.com For N-methylated pyrazoles, these strong hydrogen bonding interactions are absent, which would influence the crystal packing.

Spectroscopic Comparison and Analysis within Pyrazole-Tin Compound Series

The spectroscopic properties of "this compound" can be better understood by comparing them with those of other compounds in the pyrazole-tin series. For example, the position of the tributylstannyl group on the pyrazole ring (e.g., at C3, C4, or C5) would significantly affect the ¹H and ¹³C NMR chemical shifts of the pyrazole ring atoms due to different electronic effects.

Similarly, comparing the ¹¹⁹Sn NMR chemical shifts across a series of pyrazole-tin compounds can reveal trends related to the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups on the pyrazole ring would generally lead to a downfield shift in the ¹¹⁹Sn resonance, indicating a more deshielded tin nucleus. The study of such series allows for a deeper understanding of structure-property relationships within this class of compounds.

Computational and Theoretical Investigations on Organostannyl Pyrazole Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like 1-Methyl-4-(tributylstannyl)-1H-pyrazole, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

The process involves selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The choice of functional and basis set is critical and is often validated by comparing calculated properties with experimental data for similar known compounds.

Upon successful geometry optimization, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These electronic properties are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or dynamic processes occurring in solution.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes and their corresponding frequencies and intensities can be compared with experimental IR spectra. This comparison helps in the assignment of vibrational bands to specific functional groups and motions within the molecule, such as the C-H stretches of the pyrazole (B372694) ring and butyl groups, and the Sn-C bond vibrations.

Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the step-by-step process of chemical reactions. For this compound, which is a potential precursor in cross-coupling reactions, understanding its reaction mechanisms is of significant interest.

By mapping the potential energy surface, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction. This information provides insights into the reaction kinetics and the factors that influence the reaction rate. For example, DFT calculations could be employed to study the mechanism of a Stille coupling reaction involving this compound, elucidating the oxidative addition, transmetalation, and reductive elimination steps.

Investigation of Conformational Preferences and Intramolecular Interactions

The tributylstannyl group attached to the pyrazole ring introduces significant conformational flexibility due to the rotation around the Sn-C and C-C single bonds of the butyl chains. Understanding the preferred conformations is important as it can influence the molecule's reactivity and physical properties.

Computational methods can be used to perform a conformational analysis by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This allows for the identification of the lowest energy conformers and the energy barriers between them.

Furthermore, these calculations can reveal subtle intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, that may stabilize certain conformations. The analysis of these non-covalent interactions provides a more complete picture of the molecule's structure and behavior.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-Methyl-4-(tributylstannyl)-1H-pyrazole, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a two-step process:

Lithiation : 1-Methyl-1H-pyrazole is treated with a strong base like LDA (lithium diisopropylamide) at low temperatures (-78°C) to generate the lithiated intermediate at the 4-position.

Stannylation : The lithiated species reacts with tributyltin chloride (Bu₃SnCl) to introduce the tributylstannyl group.

Purification : Column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate) is critical to remove unreacted tin reagents. Purity can be confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Reaction Optimization

Q. Q2. How do ligand choice and solvent systems influence the efficiency of Stille couplings involving this compound?

Methodological Answer: Stille coupling efficiency depends on:

- Catalyst System : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like AsPh₃ enhance transmetallation.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) stabilize the palladium intermediate.

- Additives : CuI or LiCl accelerates oxidative addition.

Troubleshooting : Low yields may arise from steric hindrance at the pyrazole’s 4-position. Optimize stoichiometry (1.2–1.5 eq. stannane) and degas solvents to prevent catalyst poisoning .

Analytical Characterization

Q. Q3. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR : ¹¹⁹Sn NMR confirms tin incorporation (δ ≈ -10 to -20 ppm). Satellite peaks in ¹H/¹³C NMR due to Sn–C coupling (²J ~ 50–80 Hz) are diagnostic.

- Mass Spectrometry : HRMS (ESI-TOF) identifies the molecular ion [M+H]⁺.

- X-ray Crystallography : If crystals are obtainable, bond lengths (Sn–C ≈ 2.1 Å) validate the structure .

Stability and Safety Protocols

Q. Q4. What are the recommended storage conditions and safety precautions for handling this stannyl-pyrazole derivative?

Methodological Answer:

- Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent hydrolysis/oxidation.

- Safety : Tributyltin compounds are toxic. Use PPE (gloves, goggles) and work in a fume hood. Dispose of waste via heavy-metal protocols. Monitor air quality for tin residues .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported reaction yields for Stille couplings using this compound?

Methodological Answer:

- Variable Screening : Compare catalyst loading (e.g., 2–5 mol% Pd), temperature (room temp vs. 60°C), and substrate electronic effects.

- Side Reactions : Check for protodestannylation (common in acidic conditions) using TLC or GC-MS.

- Reproducibility : Ensure rigorous drying of solvents and substrates; trace moisture deactivates catalysts .

Mechanistic Insights

Q. Q6. What mechanistic evidence supports the role of this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ ¹H NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- DFT Calculations : Theoretical models predict favorable thermodynamics for Sn–Pd bond formation due to the pyrazole’s electron-withdrawing effect.

- Isotope Labeling : Use deuterated substrates to track regioselectivity in C–C bond formation .

Comparative Reactivity

Q. Q7. How does the reactivity of this stannyl-pyrazole compare to boronic ester analogs in cross-coupling?

Methodological Answer:

- Advantages : Higher stability toward protic solvents compared to boronic esters.

- Limitations : Slower transmetallation requires elevated temperatures.

- Hybrid Systems : Co-use with Suzuki-Miyaura reagents (e.g., aryl bromides) enables sequential couplings in one pot .

Applications in Heterocyclic Synthesis

Q. Q8. What methodologies leverage this compound to construct fused pyrazole-triazole hybrids?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.